

Nimesulide suspension preparation and stability testing

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Compound Focus: Nimesulide

CAS No.: 51803-78-2

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Formulation Development and Composition

Nimesulide is a poorly soluble, weakly acidic NSAID (pKa ~6.5) classified as a BCS Class II drug, making solubility and dissolution rate the key formulation challenges [1]. A stable suspension must effectively wet and disperse the drug particles.

- Solubilization Strategies:** Surfactants are crucial for enhancing apparent solubility. Studies using Polysorbate 80 (Tween 80) in phosphate buffer (pH 7.4) show that surfactant concentration significantly impacts drug release, with near-complete release (>90%) achievable at 2.5% Tween 80 concentration [1]. The relationship between Tween 80 concentration and drug release is non-linear due to micelle formation around the critical micelle concentration (CMC) [1].
- Suspension Composition:** A patent outlines a comprehensive formulation for a **nimesulide** oral suspension, detailing the function of each component [2]. The table below summarizes a prototype composition based on this patent.

Table 1: Prototype Composition of Nimesulide Oral Suspension (100 mg/5 mL)

Component Category	Specific Component	Quantity/Concentration	Function
Active Ingredient	Nimesulide (microgranules)	100 mg	Active Pharmaceutical Ingredient (API)

Component Category	Specific Component	Quantity/Concentration	Function
Wetting Agents	Polysorbate 80 (Tween 80)	0.1% - 0.5% (v/v)	Reduces interfacial tension, aids dispersion
Suspending Agents	Sodium Carboxymethyl Cellulose, Xanthan Gum, Hydroxypropyl Cellulose	0.5% - 2.0% (w/v)	Increases viscosity, prevents particle settling
Sweeteners	Sucrose, Glycerin, Stevioside	q.s.	Improves palatability
Antiseptics	Sodium Benzoate, Potassium Sorbate	0.1% - 0.2% (w/v)	Prevents microbial growth
Solvents	Purified Water	to 5 mL	Vehicle

Analytical Method and Quality Control

Robust analytical methods are mandatory for quantifying the active ingredient and monitoring impurities and degradation products during stability studies.

- **Recommended Method:** High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for determining **nimesulide** and its related substances in finished products like granules for suspension [3].
- **Method Validation Parameters:** A developed method must be validated as per ICH guidelines. Key characteristics studied for a specific method for **nimesulide** granules are summarized below [3].

Table 2: Key Validation Parameters for an HPLC Assay of Nimesulide

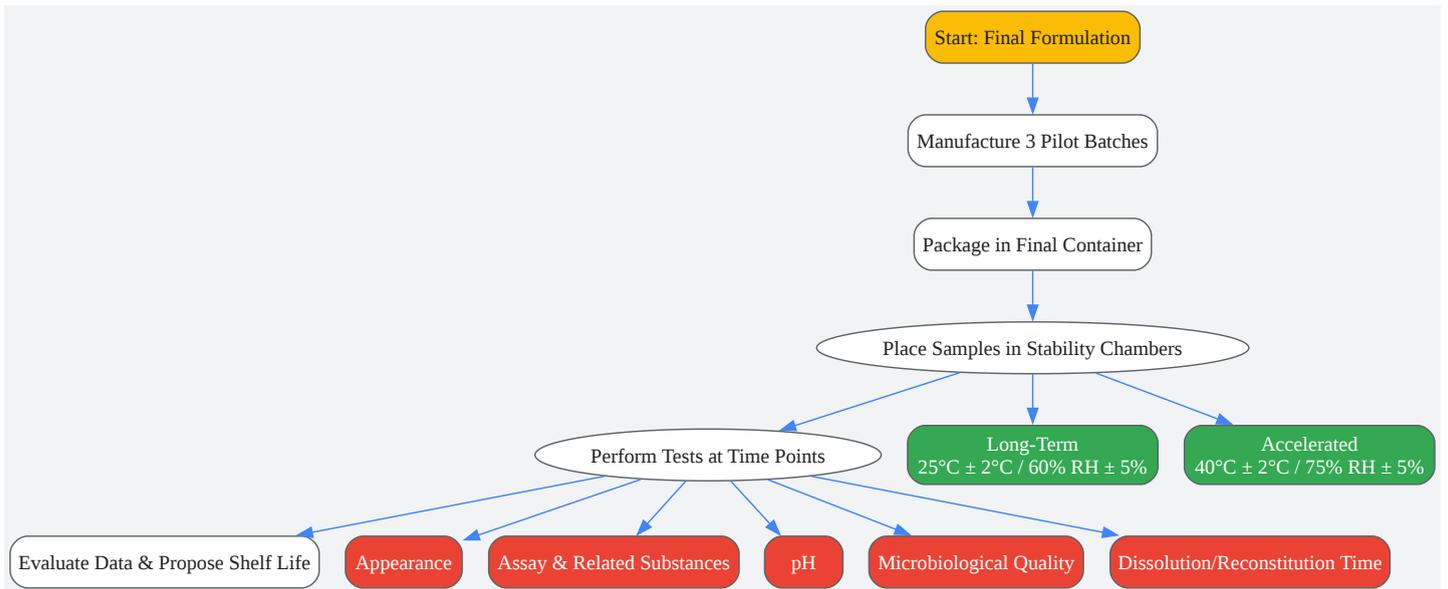
Validation Characteristic	Description & Outcome
Specificity	The method can discriminate between nimesulide, its impurities (e.g., Impurity D), and placebo components [3].

Validation Characteristic	Description & Outcome
Linearity	Demonstrated a linear response in the range of 10-150% of the test concentration with a correlation coefficient (r) > 0.999 [3].
Precision	The relative standard deviation (RSD) for repeatability was \leq 5.0% [3].
Accuracy	Recovery studies showed results within 98-102% of the theoretical value [3].
LOD/LOQ	Limit of Detection (LOD) and Limit of Quantification (LOQ) were established for related impurities [3].
Robustness	The method remained unaffected by small, deliberate variations in chromatographic conditions [3].

Stability Testing Protocol

Stability testing is critical to ensure the product's quality, safety, and efficacy throughout its shelf life under the influence of environmental factors.

- **Objective:** To determine the shelf life of the **nimesulide** suspension by establishing and validating specification limits for related impurities and other critical quality attributes [3].
- **Stress Testing:** Forced degradation studies (e.g., exposure to acid, base, oxidant, light, and heat) should be conducted on the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical method [3].
- **Stability Study Design:** Follow ICH Q1A(R2) and Q1B guidelines. The following diagram illustrates the workflow for a comprehensive stability study.



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- **Test Parameters and Specifications:** The specification limits for related impurities in the finished product should be set according to ICH Q3B, considering data from stress studies and stability batches [3].

Table 3: Stability Testing Schedule and Acceptance Criteria

Storage Condition	Testing Timepoints (Months)	Key Acceptance Criteria
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| **Long-Term** 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 | **Assay:** 90.0% - 110.0% of label claim
Any Individual Impurity: < NMT 0.5% **Total Impurities:** < NMT 2.0% **pH:** Within specified range
Microbiology: Complies with test || **Accelerated** 40°C ± 2°C / 75% RH ± 5% | 0, 1, 2, 3, 6 ||

Regulatory and Safety Considerations

- **Hepatotoxicity Risk:** **Nimesulide** carries a risk of hepatotoxicity, which has led to market withdrawals or restrictions in many countries [4]. Treatment duration should be limited to a maximum of 15 days, and packs should be limited to a two-week supply [5] [4].
- **Pediatric Use:** Formulations for human use are **not indicated for children below 12 years of age** in many jurisdictions, including India [4].
- **Regulatory Status:** **Nimesulide** is not approved in the US but is nationally authorized in several other countries, often with strict regulations [5] [4].

Conclusion

Developing a stable and effective **nimesulide** suspension requires a systematic approach targeting its inherent poor solubility. The protocols outlined here—using surfactant-based solubilization, a validated HPLC method for quality control, and rigorous ICH-compliant stability testing—provide a framework for successful formulation. Researchers must remain acutely aware of the drug's safety profile and incorporate all necessary regulatory and safety considerations into the development process.

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